![molecular formula C15H23N5O3 B2536020 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione CAS No. 313646-06-9](/img/structure/B2536020.png)
3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which plays a critical role in the regulation of synaptic plasticity and neuronal excitability. MPEP has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Scientific Research Applications
Inhibitory Activity and Anti-inflammatory Applications
Research has highlighted the potential of morpholine derivatives in the field of medicine, particularly for their inhibitory activity against enzymes and anti-inflammatory effects. For example, cyclodidepsipeptides, such as 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione, have been evaluated for their ability to inhibit xanthine oxidase (XO) activity and suppress nuclear factor of κB (NF-κB) activation, offering promise for the treatment of conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
Synthesis and Chemical Properties
The synthesis of morpholine derivatives has been explored for creating potent antimicrobials. For instance, the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine demonstrates the chemical versatility of these compounds, which are useful for synthesizing a variety of pharmacologically relevant molecules (Kumar et al., 2007).
Ring-Opening Polymerization
Morpholine-2,5-dione derivatives have been used in the ring-opening polymerization to produce polymers with potential biomedical applications. These processes involve the creation of biodegradable polymers, showcasing the morpholine derivatives' utility in developing environmentally friendly materials (Chisholm et al., 2006).
Antimicrobial Activity
The antimicrobial properties of morpholine derivatives, such as 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, have been investigated, showing effectiveness against bacterial strains like Escherichia coli. This underscores the potential of these compounds in addressing antibiotic resistance and developing new therapeutic agents (Yancheva et al., 2012).
Enzymatic Polymerization
The enzymatic polymerization of morpholine-2,5-dione derivatives has been studied as a novel route to synthesize poly(ester amide)s. This method highlights the use of green chemistry principles in polymer synthesis, contributing to the development of sustainable materials (Feng et al., 2000).
properties
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-3-4-5-6-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-7-9-23-10-8-19/h3-10H2,1-2H3,(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMIPXAJCUCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.